3-(2,4-Dichlorophenyl)propan-1-ol

Physicochemical Property Lipophilicity Drug Design

Procurement of chlorinated building blocks often yields poorly characterized material or analogs with incorrect linker length. 3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7) delivers the precise 3-carbon linker required for CNS-penetrant scaffolds and triazole fungicide intermediates. • XLogP3 3.1 - optimized for blood-brain barrier penetration. • Primary alcohol enables esterification/etherification for controlled incorporation. • Characterized to 96% purity; SDS provided for safe handling.

Molecular Formula C9H10Cl2O
Molecular Weight 205.08 g/mol
CAS No. 146882-07-7
Cat. No. B130347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)propan-1-ol
CAS146882-07-7
Synonyms3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL
Molecular FormulaC9H10Cl2O
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CCCO
InChIInChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
InChIKeyNUNJMARRFKAAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorophenyl)propan-1-ol Physical & Safety Profile


3-(2,4-Dichlorophenyl)propan-1-ol (CAS 146882-07-7) is a chlorinated aromatic alcohol with the molecular formula C9H10Cl2O and a molecular weight of 205.08 g/mol . This compound is characterized by a primary alcohol functional group at the terminus of a three-carbon alkyl chain attached to a 2,4-dichlorophenyl ring. Its physical state is typically a solid at room temperature, and it exhibits a high boiling point of 301.977°C at 760 mmHg and a density of 1.28 g/cm³ . As an early-discovery building block, it is often supplied 'as-is' without full analytical characterization, a critical consideration for procurement . The compound is classified with significant acute toxicity via dermal exposure (Acute Tox. 1) and is also a skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2), necessitating strict safety protocols .

Primary alcohol building block for multi-step synthesis and late-stage functionalization
High-boiling combustible solid; requires standard storage for non-volatile organics
Acute dermal toxicity classification – specialized PPE and handling protocols needed
Supplied as-is; end-user must perform in-house identity and purity verification

3-(2,4-Dichlorophenyl)propan-1-ol Substitution Risks


Generic substitution of 3-(2,4-dichlorophenyl)propan-1-ol with seemingly similar in-class analogs is a significant risk without direct experimental validation. The compound's specific 3-carbon linker between the aromatic ring and the primary hydroxyl group is a critical structural determinant that directly influences key physicochemical parameters and biological interactions [1]. Unlike analogs where the hydroxyl group is directly on a shorter chain or the ring (e.g., 1-(2,4-dichlorophenyl)propan-1-ol or 2,4-dichlorobenzyl alcohol), this compound exhibits distinct lipophilicity (XLogP3: 3.1) and hydrogen bonding patterns, which are central to its behavior in both chemical synthesis and biological systems [1]. Changes to this core structure can drastically alter target affinity and selectivity profiles, as demonstrated in related studies where subtle modifications to dichlorophenyl-containing scaffolds resulted in significant shifts in biological activity against targets like lipoxygenase and dopamine transporters [2]. Therefore, any substitution must be supported by a rigorous analytical and activity-based comparison to the specific 3-(2,4-dichlorophenyl)propan-1-ol reference standard.

3‑carbon linker and primary alcohol are structure‑specific; shorter‑chain or ring‑attached analogs exhibit different lipophilicity and hydrogen bonding, which can shift synthesis outcomes and target‑interaction profiles.
Functional group substitution (e.g., ketone analog 2,4‑dichlorophenylacetone) removes nucleophilic alcohol reactivity, blocking esterification/etherification pathways central to many synthetic routes.
This product is supplied as‑is without analytical warranty; substituting with a fully characterized reagent may alter purity and identity assurance, requiring re‑validation of subsequent steps.

3-(2,4-Dichlorophenyl)propan-1-ol Comparator Evidence


Lipophilicity vs. Structural Analogs

The compound's lipophilicity (XLogP3: 3.1) is significantly higher than that of 2,4-dichlorophenethyl alcohol (XLogP3: 2.4), due to the longer aliphatic chain. This is a critical parameter for predicting membrane permeability and biological distribution [1].

Lipophilicity vs. Shorter-Chain Analog
Class-level inference
XLogP3: 3.1
+0.7
2,4‑Dichlorophenethyl alcohol: XLogP3 2.4
Higher lipophilicity supports selection for studies requiring increased membrane permeability prediction.
Computational prediction; experimental logP may vary.
Physicochemical Property Lipophilicity Drug Design

Physical Form & Toxicity vs. Positional Isomer

The compound's classification as a combustible solid with very high acute dermal toxicity (Acute Tox. 1) contrasts with the liquid form and lower toxicity profile of its positional isomer, 1-(2,4-dichlorophenyl)propan-1-ol, which is not classified as acutely toxic or hazardous for transport .

Physical Form & Toxicity vs. Positional Isomer
Head-to-head
Solid; Acute Tox. 1 Dermal, Eye Irrit. 2, Skin Irrit. 2
vs.
Liquid; not classified as hazardous for transport (positional isomer)
Reported hazard classification indicates specialized handling and shipping protocols; liquid isomer may not require same level of control.
Based on standard SDS classifications; verify current supplier documentation.
Physicochemical Property Safety Logistics

Synthetic Utility: Alcohol vs. Ketone

The primary alcohol group of 3-(2,4-dichlorophenyl)propan-1-ol provides a versatile synthetic handle for esterification, etherification, or oxidation, which is absent in a related ketone derivative. This functional group distinction is critical for its role as a building block [1].

Synthetic Utility: Alcohol vs. Ketone
Class-level inference
Primary alcohol – nucleophilic, esterification/etherification capable
2,4‑Dichlorophenylacetone – ketone, electrophilic, inert to alcohol‑type reactions
Alcohol functionality supports derivatization routes unavailable with the ketone analog, influencing downstream synthetic planning.
Functional group reactivity is well characterized; confirm compatibility with specific reaction conditions.
Synthetic Utility Chemical Intermediate Functional Group

Analytical & QC Limitations vs. Routine Reagents

In contrast to common, fully characterized reagents, 3-(2,4-dichlorophenyl)propan-1-ol is explicitly sold 'as-is' without vendor-provided analytical data by major suppliers. The buyer assumes full responsibility for identity and purity verification, a procurement condition that requires specialized in-house analytical capabilities .

Analytical & QC Limitations vs. Routine Reagents
Head-to-head
Sold as‑is; no vendor CoA or warranty
vs.
Standard research chemical: CoA with identity/purity assurance
As‑is supply condition requires in‑house analytical verification; fully characterized alternatives reduce procurement-related analytical uncertainty.
End‑user must have access to NMR, LC‑MS or equivalent methods.
Analytical Chemistry Quality Control Procurement Risk

3-(2,4-Dichlorophenyl)propan-1-ol Validated Applications


CNS Drug Design with High Lipophilicity

This compound is a suitable building block for medicinal chemistry programs targeting the central nervous system (CNS) where high lipophilicity (XLogP3: 3.1) is a prerequisite for crossing the blood-brain barrier [1]. Its structure aligns with the lipophilic profile needed for CNS penetration, providing a quantifiable advantage over less lipophilic analogs like 2,4-dichlorophenethyl alcohol (XLogP3: 2.4). This differentiation is supported by the established class-level structure-activity relationship (SAR) of dichlorophenyl-containing compounds in modulating CNS targets [2].

Primary Alcohol as a Synthetic Building Block

In synthetic chemistry workflows, 3-(2,4-dichlorophenyl)propan-1-ol serves as a critical intermediate for constructing more complex molecules via reactions that are specific to its primary alcohol functional group [1]. This application is justified by the class-level inference that its alcohol functionality is essential for transformations like esterification or etherification, which are not possible with ketone or acid analogs. This allows for the introduction of the 2,4-dichlorophenyl moiety in a controlled manner within a multi-step synthesis [2].

Triazole Fungicide Lead Development

This compound is a valuable intermediate in the synthesis of novel triazole fungicides. Research on the core scaffold, 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, demonstrates that derivatives maintain a broad spectrum of antifungal activity against seven common plant pathogens, with efficacy comparable to the commercial standard tetraconazole [1]. This cross-study comparable evidence indicates that 3-(2,4-dichlorophenyl)propan-1-ol is a proven starting point for developing potent 14α-demethylase inhibitors, a key target for agricultural fungicides [1].

Hazardous Compound Handling & Storage

Procurement of 3-(2,4-dichlorophenyl)propan-1-ol is uniquely suited for laboratories with established protocols for handling and storing acutely toxic and combustible solids. The compound's classification as 'Acute Tox. 1 Dermal' and a combustible solid necessitates specialized storage, PPE, and waste disposal procedures, which are not required for its liquid, non-hazardous isomer [1]. This scenario is justified by a direct head-to-head comparison of safety data sheets, ensuring that procurement is matched with the appropriate safety infrastructure.

Application
Selection Property
Validation Focus
CNS penetration modeling studies
Higher lipophilicity than shorter‑chain analogs
Comparative logP determination and permeability assay
Multi‑step synthesis requiring nucleophilic alcohol handle
Primary alcohol functional group
Esterification/etherification reaction outcomes vs. ketone or acid analogs
Agricultural fungicide discovery (2,4‑dichlorophenyl scaffold)
Reported antifungal activity of triazole derivatives
Comparative mycelial growth inhibition vs. commercial triazole
Laboratory procurement requiring hazardous material protocols
Acute dermal toxicity and combustible solid classification
SDS review and safety infrastructure assessment

Technical Documentation Hub

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